molecular formula C11H12N2O2 B560871 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid CAS No. 103314-23-4

2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid

Cat. No.: B560871
CAS No.: 103314-23-4
M. Wt: 204.229
InChI Key: OYQOGEWDXKHRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid is an organic compound with the molecular formula C11H12N2O2. It is a derivative of benzoic acid, featuring a pyrrole ring attached to the benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid typically involves the reaction of 3,4-dihydro-2H-pyrrole with benzoic acid derivatives under specific conditions. One common method is the condensation reaction between 3,4-dihydro-2H-pyrrole and 4-aminobenzoic acid in the presence of a suitable catalyst .

Industrial Production Methods

large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid is unique due to its specific structural features, which combine the properties of both pyrrole and benzoic acid. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .

Properties

CAS No.

103314-23-4

Molecular Formula

C11H12N2O2

Molecular Weight

204.229

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-ylamino)benzoic acid

InChI

InChI=1S/C11H12N2O2/c14-11(15)8-4-1-2-5-9(8)13-10-6-3-7-12-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)

InChI Key

OYQOGEWDXKHRGP-UHFFFAOYSA-N

SMILES

C1CC(=NC1)NC2=CC=CC=C2C(=O)O

Synonyms

Benzoic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- (9CI)

Origin of Product

United States

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